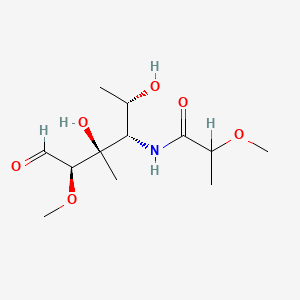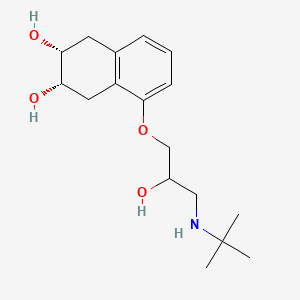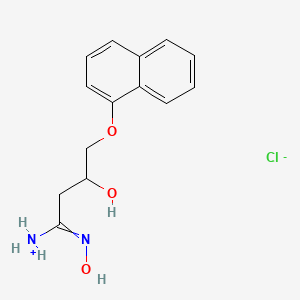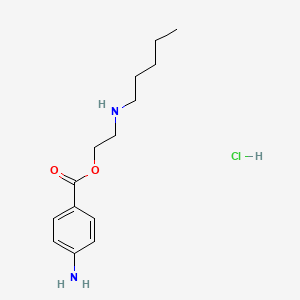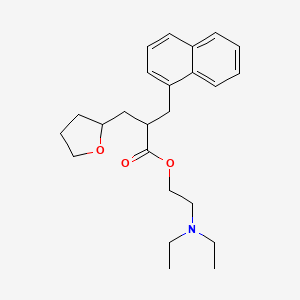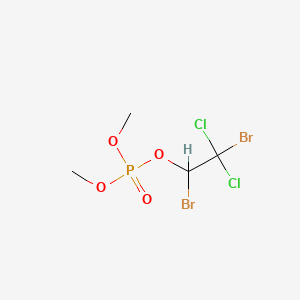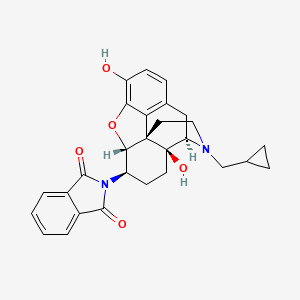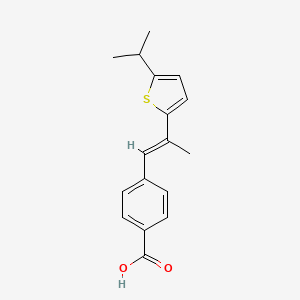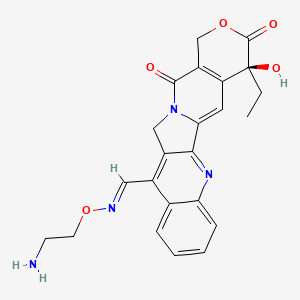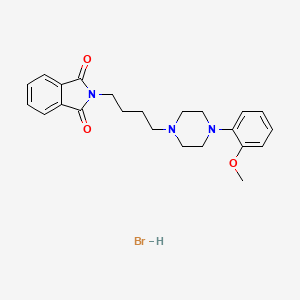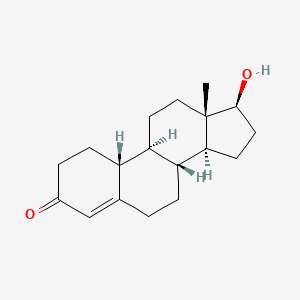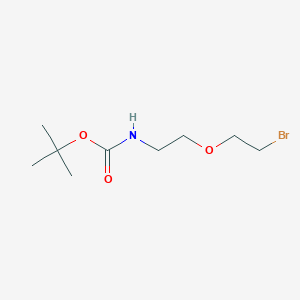
tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate
説明
Tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate is an organic compound used in research related to life sciences . It is also known by its CAS Number: 164332-88-1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12) . This indicates the molecular formula of the compound is C9H18BrNO3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.15 . It is stored in a sealed, dry environment, preferably in a freezer under -20°C . The compound is also noted to have high GI absorption and is BBB permeant .科学的研究の応用
PEG Linker
N-Boc-PEG1-bromide is a PEG linker containing a bromide group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
Nucleophilic Substitution Reactions
The bromide (Br) in N-Boc-PEG1-bromide is a very good leaving group for nucleophilic substitution reactions .
Deprotection to Form Free Amine
The Boc group in N-Boc-PEG1-bromide can be deprotected under mild acidic conditions to form the free amine .
Synthesis of Amides
N-Boc-PEG1-bromide can be used in the synthesis of amides. A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
Facile Amidation
This compound offers a promising approach for facile amidation .
Antibody-Drug Conjugates (ADCs)
N-Boc-PEG1-bromide is used as a cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) .
Safety and Hazards
The compound is associated with hazard statements H315-H319-H335, indicating it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Relevant Papers The search results did not provide specific papers related to tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate .
作用機序
Target of Action
N-Boc-PEG1-bromide, also known as tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate or tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate, is a PEG linker .
Mode of Action
The compound contains a bromide group and a Boc-protected amino group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This means it can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows the compound to be linked to other molecules through the formation of an amide bond.
Pharmacokinetics
The pharmacokinetics of N-Boc-PEG1-bromide would largely depend on the molecules it is linked to. As a PEG linker, it is known to increase the solubility of the resulting compound in aqueous media . This could potentially improve the absorption and distribution of the linked molecules. The compound is soluble in water, DMSO, DCM, and DMF .
Action Environment
The action of N-Boc-PEG1-bromide can be influenced by various environmental factors. For instance, the Boc group can be deprotected under mild acidic conditions . Therefore, the pH of the environment could affect the compound’s ability to form links. Additionally, the compound’s solubility could be influenced by the polarity of the environment, with higher solubility in polar (aqueous) environments .
特性
IUPAC Name |
tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOPZPBTLCZSGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate | |
CAS RN |
164332-88-1 | |
| Record name | tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



